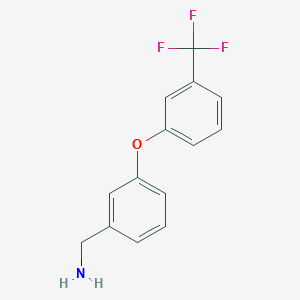

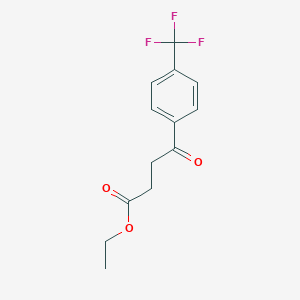

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

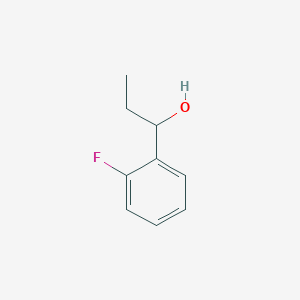

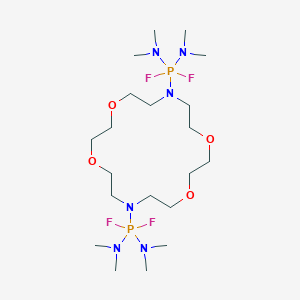

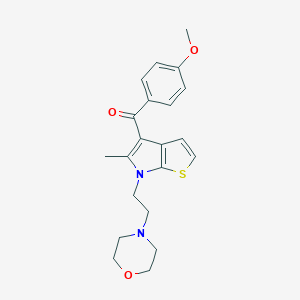

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate (E4O4TFPB) is an organic compound belonging to the class of esters. It is a colorless, non-toxic, and crystalline solid with a melting point of 65°C. E4O4TFPB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique properties have made it a promising candidate for various scientific research applications. In particular, its ability to act as a catalyst for the synthesis of complex organic molecules has made it a valuable tool for research in the fields of medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Regioselective Synthesis

- Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to produce 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine, leading to various pyridine derivatives with potential applications in organic synthesis (Yang et al., 2013).

Reaction with Oxazolones

- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can react with oxazolones to form compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, indicating its utility in the synthesis of complex organic molecules (Gelmi & Pocar, 1992).

Marine Fungus Compounds

- The compound has been used in the study of marine fungi, leading to the discovery of new compounds with potential pharmaceutical applications (Wu et al., 2010).

Synthesis of Isoindolinyl Derivatives

- It has been used in the synthesis of (±)ethyl 2 [4 (1 oxo 2 isoindolinyl)phenyl]butyrate, a method not previously reported, suggesting its role in developing new synthetic methodologies (Song, 2001).

Blood Platelet Aggregation Inhibitors

- Alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, have been synthesized and tested for inhibitory activity against blood platelet aggregation (Nishi et al., 1983).

Enantioselective Hydrogenation

- The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified catalysts has been studied, highlighting its significance in asymmetric synthesis (Xia, Ren, & Wu, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBSEMPGQDIBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585304 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155722-95-5 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)